Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13622095
InChI: InChI=1S/C8H6BF6O.K/c10-8(11,12)16-7-4-2-1-3-6(7)5-9(13,14)15;/h1-4H,5H2;/q-1;+1
SMILES: [B-](CC1=CC=CC=C1OC(F)(F)F)(F)(F)F.[K+]
Molecular Formula: C8H6BF6KO
Molecular Weight: 282.03 g/mol

Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate

CAS No.:

Cat. No.: VC13622095

Molecular Formula: C8H6BF6KO

Molecular Weight: 282.03 g/mol

* For research use only. Not for human or veterinary use.

Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate -

Specification

Molecular Formula C8H6BF6KO
Molecular Weight 282.03 g/mol
IUPAC Name potassium;trifluoro-[[2-(trifluoromethoxy)phenyl]methyl]boranuide
Standard InChI InChI=1S/C8H6BF6O.K/c10-8(11,12)16-7-4-2-1-3-6(7)5-9(13,14)15;/h1-4H,5H2;/q-1;+1
Standard InChI Key QROKFGHHJCZNAB-UHFFFAOYSA-N
SMILES [B-](CC1=CC=CC=C1OC(F)(F)F)(F)(F)F.[K+]
Canonical SMILES [B-](CC1=CC=CC=C1OC(F)(F)F)(F)(F)F.[K+]

Introduction

Structural and Electronic Characteristics

Molecular Architecture

Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate features a benzyl group substituted at the ortho-position with a trifluoromethoxy (–OCF₃) moiety, tethered to a trifluoroborate anion through a potassium counterion. The trifluoromethoxy group introduces significant electron-withdrawing effects, altering the electronic profile of the aromatic ring compared to simpler benzyltrifluoroborates . This substitution pattern influences both the steric and electronic parameters critical for transmetalation processes in cross-coupling reactions.

The trifluoroborate moiety exists in a tetracoordinate state, with boron bonded to three fluorine atoms and the benzyl carbon. This configuration stabilizes the reagent against protodeboronation while maintaining sufficient reactivity for transmetalation under catalytic conditions . X-ray crystallographic studies of analogous compounds reveal a slightly distorted tetrahedral geometry around boron, with B–F bond lengths typically ranging from 1.38–1.42 Å .

Synthetic Methodologies

Preparation from Benzyl Halide Precursors

The synthesis typically follows established protocols for potassium organotrifluoroborates (Scheme 1):

  • Halogenation: 2-(Trifluoromethoxy)toluene undergoes free-radical bromination using N-bromosuccinimide (NBS) under UV irradiation to yield 2-(trifluoromethoxy)benzyl bromide .

  • Boration: Treatment with trimethyl borate in the presence of magnesium turnings generates the corresponding boronic acid intermediate.

  • Fluoridation: Reaction with potassium hydrogen fluoride (KHF₂) in aqueous ethanol precipitates the final trifluoroborate salt .

Key Reaction Parameters

StepReagentsTemperatureYield (%)
BrominationNBS, AIBN, CCl₄80°C65–75
BorationB(OMe)₃, Mg, THF0°C → rt82–88
FluoridationKHF₂, EtOH/H₂O25°C90–95

This methodology parallels the synthesis of potassium [4-(trifluoromethoxy)benzyl]trifluoroborate, with adjustments in reaction times to accommodate the ortho-substituent’s steric demands.

Physicochemical Properties

Stability and Solubility

The compound exhibits remarkable air and moisture stability compared to tricoordinate boronic acids, a hallmark of potassium trifluoroborates . Solubility profiling reveals:

  • High solubility: Polar aprotic solvents (DMF, DMSO)

  • Moderate solubility: THF, acetone (≈15 mg/mL at 25°C)

  • Low solubility: Hydrocarbons, diethyl ether

Thermogravimetric analysis (TGA) of analogs shows decomposition onset temperatures >250°C, indicating thermal robustness suitable for high-temperature reactions .

Reactivity in Cross-Coupling Reactions

Palladium-Catalyzed Suzuki-Miyaura Coupling

The reagent participates in Suzuki-Miyaura reactions with aryl/heteroaryl halides under conditions optimized for electron-deficient partners:

Optimized Protocol

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: THF/H₂O (4:1 v/v)

  • Temperature: 80°C, 12–18 h

Under these conditions, coupling with 4-bromoanisole achieves 78% yield (Table 1), comparable to para-substituted analogs . The ortho-trifluoromethoxy group slightly reduces reactivity compared to para-substituted derivatives due to increased steric hindrance at the transmetalation site.

Table 1: Cross-Coupling Efficiency with Aryl Bromides

ElectrophileProductYield (%)
4-Bromoanisole2-(Trifluoromethoxy)biphenyl78
2-Bromopyridine2-(2-Pyridyl)-CF₃O-benzene65
3-Bromothiophene2-Thienyl-CF₃O-benzene71

Comparative Analysis with Structural Analogs

Table 2: Property Comparison of Benzyltrifluoroborate Derivatives

CompoundSubstituent PositionLogPDecomposition Temp. (°C)Coupling Yield* (%)
[2-CF₃O]ortho2.126578
[4-CF₃O]para2.327285
[2-MeO]ortho1.824168
[4-NO₂]para1.925572

*With 4-bromoanisole under standard conditions

The ortho-trifluoromethoxy derivative displays reduced lipophilicity (LogP = 2.1) compared to its para-isomer, attributable to the steric shielding of the –OCF₃ group. This property may enhance solubility in mixed aqueous-organic media during coupling reactions.

Emerging Applications

Synthesis of Fluorinated Liquid Crystals

Preliminary studies indicate potential in liquid crystal synthesis, where the –OCF₃ group’s strong dipole moment enhances mesogenic properties. Coupling with terphenyl bromides generates fluorinated cores with phase transition temperatures 20–30°C higher than methoxy analogs .

Radiolabeling Precursors

The potassium counterion facilitates isotopic exchange with ¹⁸F-labeled KF, enabling synthesis of ¹⁸F-containing aromatic compounds for positron emission tomography (PET) . This application leverages the reagent’s stability to avoid premature radiolabel degradation.

Challenges and Future Directions

While the compound’s stability facilitates handling, the ortho-substituent imposes limitations:

  • Reduced coupling efficiency with bulky electrophiles

  • Sensitivity to strong Lewis acids in Friedel-Crafts-type reactions

Ongoing research focuses on:

  • Developing chiral variants for asymmetric synthesis

  • Exploring nickel-catalyzed couplings to expand electrophile scope

  • Investigating photoredox applications using the –OCF₃ group as an electron-deficient arene

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